4-(4-Bromophenyl)-cyclohexanecarboxaldehyde
Overview
Description
4-(4-Bromophenyl)-cyclohexanecarboxaldehyde is an organic compound characterized by a cyclohexane ring substituted with a bromophenyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-cyclohexanecarboxaldehyde typically involves the following steps:
Bromination of Phenylcyclohexane: The starting material, phenylcyclohexane, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromophenylcyclohexane.
Formylation: The brominated product is then subjected to formylation using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride to introduce the formyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Utilizing continuous flow reactors to achieve efficient bromination of phenylcyclohexane.
Catalytic Formylation: Employing high-throughput catalytic systems for the formylation step to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-cyclohexanecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: 4-(4-Bromophenyl)-cyclohexanecarboxylic acid.
Reduction: 4-(4-Bromophenyl)-cyclohexanemethanol.
Substitution: 4-(4-Methoxyphenyl)-cyclohexanecarboxaldehyde or 4-(4-Cyanophenyl)-cyclohexanecarboxaldehyde.
Scientific Research Applications
4-(4-Bromophenyl)-cyclohexanecarboxaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly in the design of molecules with anticancer and antimicrobial properties.
Material Science: It is utilized in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-cyclohexanecarboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its target, while the formyl group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-cyclohexanecarboxaldehyde
- 4-(4-Chlorophenyl)-cyclohexanecarboxaldehyde
- 4-(4-Methoxyphenyl)-cyclohexanecarboxaldehyde
Uniqueness
4-(4-Bromophenyl)-cyclohexanecarboxaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.
Properties
IUPAC Name |
4-(4-bromophenyl)cyclohexane-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h5-11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGCXIANOSUGIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598051 | |
Record name | 4-(4-Bromophenyl)cyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140922-86-7 | |
Record name | 4-(4-Bromophenyl)cyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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